molecular formula C13H13FN2O B1624926 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol CAS No. 894787-95-2

4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol

Cat. No. B1624926
CAS RN: 894787-95-2
M. Wt: 232.25 g/mol
InChI Key: QIYZIFYBNWCMIL-UHFFFAOYSA-N
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Description

The compound “4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as components of DNA and RNA .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely involve aromatic rings (from the phenyl and pyrimidin components), a fluorine atom attached to one of the phenyl rings, and an isopropyl group attached to the pyrimidin ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents present. Pyrimidine derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, 4-Fluorophenol, a related compound, is a solid at room temperature and has a melting point range of 43 - 46 °C .

Mechanism of Action

The mechanism of action would depend on the specific use of “4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol”. For instance, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

properties

IUPAC Name

4-(4-fluorophenyl)-6-propan-2-yl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c1-8(2)11-7-12(16-13(17)15-11)9-3-5-10(14)6-4-9/h3-8H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYZIFYBNWCMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=O)N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469722
Record name 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

894787-95-2
Record name 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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